BenchChemオンラインストアへようこそ!

GC-7

Enzyme inhibition Drug discovery Cancer therapeutics

Selecting a reliable DHPS inhibitor is critical for reproducible eIF5A research. GC-7 (150333-69-0) distinguishes itself through definitive structural validation—co-crystallized with human DHPS and NAD⁺ at 1.65 Å resolution—confirming its competitive binding at the spermidine site. Unlike spermidine itself or non‑equivalent analogs such as DENSpm/CN‑6, GC-7 delivers recapitulated potency (Ki = 9.7 nM) and selectivity across verified application models: dose-dependent cell‑cycle arrest in MYCN‑amplified neuroblastoma (5–25 µM), >50% improvement in beta‑cell survival under anoxia/reoxygenation, suppression of leiomyoma/leiomyosarcoma proliferation at 100 nM, and significant infarct reduction in murine MCAO. When your study demands an eIF5A hypusination probe with a published structural baseline and proven in vivo efficacy, GC-7 is the definitive tool.

Molecular Formula C8H20N4
Molecular Weight 172.27 g/mol
Cat. No. B115829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGC-7
SynonymsGC7-diamine
N(1)-guanyl-1,7-diaminoheptane
Molecular FormulaC8H20N4
Molecular Weight172.27 g/mol
Structural Identifiers
SMILESC(CCCN)CCCN=C(N)N
InChIInChI=1S/C8H20N4/c9-6-4-2-1-3-5-7-12-8(10)11/h1-7,9H2,(H4,10,11,12)
InChIKeyYAOAMZOGXBMLFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GC-7 Deoxyhypusine Synthase Inhibitor: Ki 9.7 nM Tool Compound for eIF5A Hypusination Research


GC-7 (N1-Guanyl-1,7-diaminoheptane, CAS 150333-69-0) is a spermidine analog that functions as a potent, cell-permeable inhibitor of deoxyhypusine synthase (DHPS/DHS), the enzyme catalyzing the first and rate-limiting step of eukaryotic initiation factor 5A (eIF5A) hypusination [1]. With a Ki of 9.7 nM for human DHPS, GC-7 binds the spermidine-binding site and prevents conversion of a specific lysine residue on eIF5A to deoxyhypusine . The compound has been co-crystallized in a ternary complex with human DHPS and NAD+ at 1.65 Å resolution, providing definitive structural confirmation of its binding mode [2]. GC-7 is widely employed as a pharmacological tool to study eIF5A-dependent processes in cancer biology, immunometabolism, ischemia-reperfusion injury, and plant stress responses, with demonstrated in vivo efficacy across multiple disease models.

Why Generic Spermidine Analogs or Alternative DHPS Inhibitors Cannot Replace GC-7


The hypusination pathway presents unique pharmacological challenges that render simple analog substitution unreliable. Spermidine itself is a natural substrate, not an inhibitor, and its cellular concentration is tightly regulated, precluding its use as a research tool to block the pathway. Other polyamine analogs such as DENSpm (N1,N11-diethylnorspermine) or alternative DHPS inhibitors (e.g., CN-6, allosteric series compounds) differ substantially in their binding kinetics, off-target profiles, and in vivo bioavailability [1]. Critically, GC-7 has been co-crystallized with human DHPS, establishing a validated structural baseline for interpreting inhibition data; many putative alternatives lack equivalent structural validation [2]. Furthermore, the literature contains multiple documented instances where GC-7's reported potency and selectivity have not been recapitulated by other DHPS-targeting agents, and some analogs have been shown to induce autophagy through mechanisms independent of eIF5A hypusination, highlighting the functional non-equivalence of structurally similar compounds [3].

GC-7 Comparative Efficacy Data: Head-to-Head, Cross-Study, and Class-Level Differentiation


GC-7 Binds DHPS with Sub-10 nM Affinity, Comparable to Clinical-Stage Allosteric Inhibitors

GC-7 inhibits deoxyhypusine synthase (DHPS) with a Ki of 9.7 nM, a value that places it among the most potent DHPS inhibitors reported to date . In direct comparison, the allosteric DHPS inhibitor 11g (a clinical-stage compound) exhibited an IC50 of 16 nM in the same assay system, demonstrating that GC-7 maintains competitive potency while targeting the orthosteric spermidine-binding site rather than an allosteric pocket [1].

Enzyme inhibition Drug discovery Cancer therapeutics

GC-7 Inhibits Neuroblastoma Cell Viability at 5 µM, Demonstrating Superior Potency to Untreated Controls

In MYCN-amplified neuroblastoma cells (MYCN2), treatment with 5 µM GC-7 for 72 hours reduces cell viability by 40-60% compared to untreated controls, whereas BE(2)-C cells require 25 µM to achieve 50% viability reduction [1]. The MYCN2 line exhibits approximately 5-fold greater sensitivity to GC-7 than BE(2)-C, a differentiation not observed with standard-of-care chemotherapy agents in the same models.

Neuroblastoma Cell proliferation p21/Rb pathway

GC-7 Reduces Cell Proliferation in Leiomyoma and Leiomyosarcoma at 100 nM, Outperforming Baseline Proliferation Rates

Treatment with 100 nM GC-7 significantly reduces cell proliferation in primary myometrium (p=0.0429), benign leiomyoma (p=0.0030), and malignant leiomyosarcoma (p=0.0044) cell lines compared to vehicle controls [1]. Notably, the effect is most pronounced in the malignant leiomyosarcoma cells, correlating with higher baseline levels of hypusinated eIF5A.

Leiomyoma Leiomyosarcoma Fibronectin

GC-7 Improves Beta Cell Survival Under Ischemia-Reperfusion by >50%, Exceeding Untreated Cell Viability

In a model of anoxia/reoxygenation mimicking ischemia-reperfusion injury, GC-7 pretreatment of rat INS-1 beta cells increased cell survival by more than 50% compared to untreated cells subjected to the same stress [1]. This protective effect was associated with a transient metabolic shift from oxidative phosphorylation to anaerobic glycolysis and reduced oxidative stress.

Islet transplantation Ischemia-reperfusion Beta cell

GC-7 Protects Against Renal Ischemia-Reperfusion Injury In Vivo, with Sustained Catalase-Mediated Antioxidant Defense

In a mouse model of renal ischemia-reperfusion injury, intraperitoneal injection of GC-7 significantly improved recovery of renal function and reduced oxidative damage compared to vehicle-treated controls [1]. Proteomic analysis revealed that GC-7 rapidly and sustainably increased antioxidant defenses, primarily through enhanced catalase activity, which was mandatory for cell survival against ROS production [1].

Kidney transplantation Oxidative stress Catalase

GC-7 Reduces Infarct Volume and Improves Functional Recovery in Preclinical Stroke Model

In a mouse model of ischemic stroke, a single post-treatment dose of GC-7 significantly reduced infarct volume and improved motor and cognitive performance on rotarod and Morris water-maze tests compared to untreated stroke controls [1]. The effect was observed with both pre-treatment and post-treatment regimens, indicating a clinically relevant therapeutic window.

Stroke Ischemia-reperfusion Neuroprotection

GC-7 Applications: From Cancer Cell Biology to Ischemia-Reperfusion and Transplantation Research


Probing eIF5A Hypusination in Cancer Cell Proliferation and p21/Rb Signaling

GC-7 at 5-25 µM enables dose-dependent interrogation of DHPS-dependent cell cycle arrest in MYCN-amplified neuroblastoma (MYCN2) and other cancer lines, with differential sensitivity providing a functional readout of pathway addiction [1]. The compound's ability to modulate p21, total/phosphorylated Rb, and Cdk4 protein levels makes it a precise tool for dissecting the intersection of hypusination and cell cycle machinery [1].

Conditioning Agent for Islet and Organ Transplantation to Mitigate Ischemia-Reperfusion Injury

Pretreatment of pancreatic islets or donor kidneys with GC-7 (in vitro or in vivo) enhances antioxidant defenses and improves post-transplant viability, with >50% increase in beta cell survival under anoxia/reoxygenation and significant protection of renal function in mouse I/R models [2][3]. This application leverages GC-7's unique ability to reprogram redox metabolism via sustained catalase activation [3].

Investigating Hypusinated eIF5A as a Biomarker and Therapeutic Target in Gynecological Pathologies

At 100 nM, GC-7 effectively suppresses proliferation and fibronectin expression in primary leiomyoma and leiomyosarcoma cells, with effect magnitude correlating with baseline hypusinated eIF5A levels [4]. This sub-micromolar sensitivity positions GC-7 as a validated tool for studying eIF5A's role in uterine fibroid pathogenesis and malignant transformation.

Preclinical Stroke and Neuroprotection Studies: Functional Recovery and Infarct Reduction

Single-dose GC-7 administration (pre- or post-stroke) in murine MCAO models significantly reduces infarct volume and improves motor/cognitive outcomes on rotarod and Morris water-maze tests, establishing a benchmark for eIF5A-targeted neuroprotection [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for GC-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.